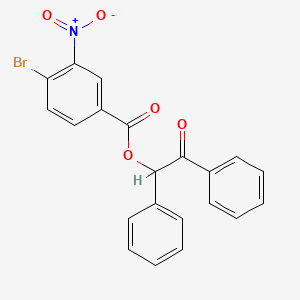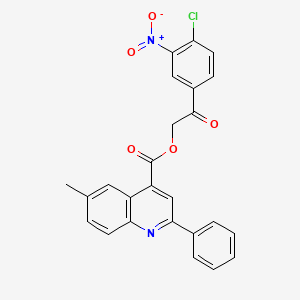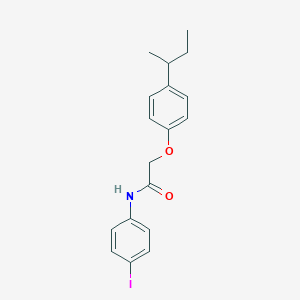![molecular formula C14H9N5O2 B3932084 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile](/img/structure/B3932084.png)
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile
説明
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile, also known as 5-Nitro-2-((2-(phenylamino)phenyl)amino)benzonitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-[(2-aminophenyl)amino]-5-nitrophthalonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, it has been used as a building block for the synthesis of functional materials, such as luminescent polymers and metal-organic frameworks. In organic electronics, it has been investigated as a potential electron-transporting material for use in organic light-emitting diodes and organic field-effect transistors. In biomedical research, it has been studied for its potential anticancer and antimicrobial activities.
作用機序
The mechanism of action of 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cancer cell proliferation or microbial growth. It may also interact with DNA or other biomolecules to induce cell death or inhibit cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and modulate the activity of certain enzymes and signaling pathways. However, its effects on normal cells and tissues are not well characterized, and further studies are needed to determine its safety and toxicity.
実験室実験の利点と制限
One advantage of using 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile in lab experiments is its versatility as a building block for the synthesis of various functional materials. It is also relatively easy to synthesize and purify, and its chemical properties can be tuned by modifying its molecular structure. However, its potential toxicity and lack of specificity for certain targets may limit its use in certain applications, and further studies are needed to optimize its synthesis and characterization.
将来の方向性
There are several potential future directions for research on 4-[(2-aminophenyl)amino]-5-nitrophthalonitrile. One direction is to investigate its potential as a therapeutic agent for cancer and microbial infections, by optimizing its chemical structure and studying its mechanism of action in more detail. Another direction is to explore its potential as a functional material for use in organic electronics and other applications, by synthesizing and characterizing new derivatives and studying their properties. Additionally, further studies are needed to determine its safety and toxicity, and to optimize its synthesis and purification methods for use in large-scale applications.
特性
IUPAC Name |
4-(2-aminoanilino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c15-7-9-5-13(14(19(20)21)6-10(9)8-16)18-12-4-2-1-3-11(12)17/h1-6,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGALQFXLXNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932027.png)
![N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3932030.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)


![N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932051.png)


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
![N-allyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3932088.png)

![17-benzyl-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932097.png)
